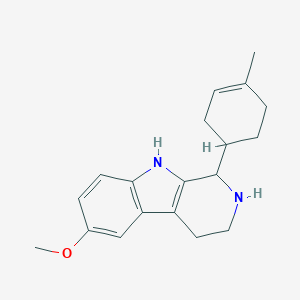![molecular formula C18H15BrN4O2S2 B282741 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide CAS No. 5549-93-9](/img/structure/B282741.png)
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide, also known as ATB-346, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed as a safer alternative to traditional NSAIDs.
作用机制
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide is a prodrug that is converted to a potent inhibitor of cyclooxygenase-2 (COX-2) in the presence of inflammation. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, cytokines, and chemokines, which are all mediators of inflammation. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of inflammatory cells to the site of inflammation.
实验室实验的优点和局限性
One of the major advantages of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide is its ability to selectively inhibit COX-2, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract. This makes 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide a safer alternative to traditional NSAIDs, which can cause gastrointestinal side effects. However, the use of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in lab experiments may be limited by its relatively high cost compared to other NSAIDs.
未来方向
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has shown promising results in preclinical and clinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide include:
1. Investigating the efficacy of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
2. Exploring the potential of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in the treatment of inflammatory bowel disease.
3. Investigating the safety and efficacy of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in combination with other drugs for the treatment of various diseases.
4. Studying the pharmacokinetics and pharmacodynamics of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in different patient populations.
In conclusion, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide is a novel compound that has shown promising results in preclinical and clinical studies. It has the potential to be a safer alternative to traditional NSAIDs, and further research is needed to explore its potential therapeutic applications.
合成方法
The synthesis of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide involves the reaction of 4-bromobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form 4-({[5-(amino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide. The acetylation of the amino group in the thiadiazole ring produces the final product, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide.
科学研究应用
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been shown to be effective in reducing pain and inflammation in human clinical trials.
属性
CAS 编号 |
5549-93-9 |
|---|---|
分子式 |
C18H15BrN4O2S2 |
分子量 |
463.4 g/mol |
IUPAC 名称 |
4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C18H15BrN4O2S2/c1-11(24)20-17-22-23-18(27-17)26-10-12-2-4-13(5-3-12)16(25)21-15-8-6-14(19)7-9-15/h2-9H,10H2,1H3,(H,21,25)(H,20,22,24) |
InChI 键 |
LKCLBAJOUIRJNN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
![Ethyl 4-(3-{[2-(ethoxycarbonyl)phenoxy]methyl}-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282679.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)